molecular formula C15H13ClO2 B3873402 3,5-dimethylphenyl 2-chlorobenzoate

3,5-dimethylphenyl 2-chlorobenzoate

Cat. No.: B3873402
M. Wt: 260.71 g/mol
InChI Key: HHSLGRLKQCSCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethylphenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C15H13ClO2 and its molecular weight is 260.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.0604073 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Chemistry Applications

  • Transesterification Studies : In organic chemistry, 3,5-dimethylphenyl esters, a related compound, have been investigated for their transesterification rates in weakly polar, aprotic solvents. This research is crucial for understanding the reactivity of esters in different solvent environments (Jackman, Petrei, & Smith, 1991).

  • Synthesis and Fluorosensing : Another application in synthetic chemistry involves the creation of sterically crowded atropisomeric compounds for dual-mode enantioselective fluorosensing. Here, the preparation of such compounds includes the formation of 4-(3',5'-dimethylphenyl)-2-chlorobenzoic acid as an intermediate step (Mei, Martin, & Wolf, 2006).

Materials Science Applications

  • Polyurethane Copolymer Modification : In the field of materials science, the grafted 3,5-dimethylphenyl group has been found to significantly improve the low-temperature flexibility of polyurethane copolymers. This finding is important for developing materials with enhanced flexibility and durability in extreme conditions (Chung, Choi, Park, & Chun, 2012).

Environmental Science Applications

  • Degradation and Environmental Fate of Chlorinated Pollutants : In environmental science, studies have been conducted on the biotransformation of chlorophenols to chlorobenzoates in methanogenic sediment communities. This research is significant for understanding the environmental fate of chlorinated pollutants and their degradation pathways (Becker, Stahl, & Rittmann, 1999).

Properties

IUPAC Name

(3,5-dimethylphenyl) 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-7-11(2)9-12(8-10)18-15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSLGRLKQCSCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethylphenyl 2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
3,5-dimethylphenyl 2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
3,5-dimethylphenyl 2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
3,5-dimethylphenyl 2-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-dimethylphenyl 2-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
3,5-dimethylphenyl 2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.